Momelotinib sulfate

Vue d'ensemble

Description

Le sulfate de momélotinib est un inhibiteur de la Janus kinase (JAK) principalement utilisé pour le traitement de la myélofibrose, un type de cancer de la moelle osseuse. Il est connu pour sa capacité à inhiber JAK1, JAK2 et le récepteur de type I de l’activine A (ACVR1), qui sont essentiels dans les voies de signalisation impliquées dans la myélofibrose .

Méthodes De Préparation

La synthèse du sulfate de momélotinib implique plusieurs étapes. Initialement, la 4-morpholinoaniline subit une réaction d’addition nucléophile avec le cyanamide pour former la 1-(4-morpholinophényl)guanidine. Simultanément, le 4-acétylbenzoate de méthyle est converti en (E)-4-[3-(diméthylamino)acryloyl]benzoate de méthyle en utilisant du diméthylacétal de diméthylformamide. Ces intermédiaires sont ensuite condensés à des températures élevées dans un alcali alcoolique pour former la pyrimidine désirée, qui est ensuite hydrolysée en l’acide correspondant. L’étape finale implique une réaction d’amidation pour produire du momélotinib .

Analyse Des Réactions Chimiques

Le sulfate de momélotinib subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire, en particulier en ce qui concerne le cycle morpholine. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs.

Applications de la recherche scientifique

Le sulfate de momélotinib a plusieurs applications de recherche scientifique :

Chimie : Il est étudié pour ses propriétés et réactions chimiques uniques.

Biologie : Il est utilisé pour comprendre les voies biologiques impliquant JAK1, JAK2 et ACVR1.

Médecine : Il est principalement utilisé dans le traitement de la myélofibrose et fait l’objet d’études pour d’autres tumeurs malignes hématologiques.

Industrie : Ses méthodes de synthèse et de production sont intéressantes pour la fabrication pharmaceutique

Applications De Recherche Scientifique

Efficacy in Myelofibrosis Treatment

Clinical trials have demonstrated momelotinib's efficacy in improving symptoms and hematological parameters in patients with myelofibrosis:

- Phase III SIMPLIFY Trials : These trials compared momelotinib to ruxolitinib, showing significant improvements in total symptom scores (TSS) and spleen volume reduction. In SIMPLIFY-1, momelotinib provided comparable symptom relief to ruxolitinib but showed a notable benefit in patients with anemia .

- MOMENTUM Study : This study highlighted that 29% of patients who switched to momelotinib after not responding to danazol achieved TSS responses at week 48. The findings suggest that momelotinib may offer long-lasting benefits without the need for dose adjustments .

Improvement in Anemia

Momelotinib has shown particular promise for patients with anemia associated with myelofibrosis:

- In a comprehensive review of multiple studies, it was reported that momelotinib led to a 54% response rate for anemia in transfusion-dependent patients . Furthermore, 68% of those requiring regular blood transfusions achieved transfusion independence for an average duration of 9.6 months .

Case Studies

Three notable case studies illustrate the real-world application of momelotinib:

- Case Study 1 : A 71-year-old male with newly diagnosed myelofibrosis presented with splenomegaly and mild anemia. The treatment team favored momelotinib due to its potential benefits for anemia over ruxolitinib .

- Case Study 2 : A 62-year-old female patient previously treated with ruxolitinib had severe anemia (hemoglobin level of 7.2 g/dL). The consensus was that momelotinib would be more effective given her refractory status to prior treatments .

- Long-term Efficacy : In a long-term study involving 165 patients, momelotinib demonstrated sustained efficacy with a response rate of 58%, highlighting its potential as a durable treatment option .

Summary of Clinical Trials

The following table summarizes key clinical trials involving momelotinib sulfate:

| Study | Design | Treatment Arms | Participants | Outcomes |

|---|---|---|---|---|

| SIMPLIFY-1 | Phase III | Momelotinib vs. Ruxolitinib | 300+ | Significant improvement in TSS and spleen volume |

| MOMENTUM | Phase III | Momelotinib after Danazol | 200+ | Long-term TSS response; safety profile maintained |

| Gupta et al. | Phase I/II | Momelotinib (200 mg BID) | 61 | Anemia response: 54%; Spleen response: 48% |

| Pardanani et al. | Phase II | Dose escalation (100-400 mg) | 165 | TI: 68%; Significant symptom improvement |

Mécanisme D'action

Le sulfate de momélotinib exerce ses effets en inhibant JAK1, JAK2 et ACVR1. Cette inhibition bloque la voie de signalisation JAK-STAT, qui est anormale dans la myélofibrose. En inhibant ces voies, le sulfate de momélotinib réduit la production de cytokines inflammatoires, diminue la splénomégalie et améliore l’anémie en abaissant les taux d’hépcidine et en augmentant les taux de fer sérique et d’hémoglobine .

Comparaison Avec Des Composés Similaires

Le sulfate de momélotinib est souvent comparé à d’autres inhibiteurs de JAK tels que le ruxolitinib et le pacritinib. Alors que le ruxolitinib inhibe également JAK1 et JAK2, le pacritinib inhibe JAK2 et la tyrosine kinase 3 de type Fms (FLT-3) mais pas JAK1. La capacité unique du sulfate de momélotinib à inhiber ACVR1 en plus de JAK1 et JAK2 le distingue, en particulier pour son efficacité dans le traitement de l’anémie associée à la myélofibrose .

Composés similaires

Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour la myélofibrose et la polycythémie vraie.

Pacritinib : Un inhibiteur de JAK2 et FLT-3 utilisé pour la myélofibrose.

Fedratinib : Un autre inhibiteur de JAK2 utilisé pour la myélofibrose.

La combinaison unique de cibles du sulfate de momélotinib et son efficacité dans le traitement de l’anémie en font un composé précieux dans le traitement de la myélofibrose.

Activité Biologique

Momelotinib sulfate is a novel therapeutic agent primarily indicated for the treatment of myelofibrosis (MF), a type of blood cancer characterized by abnormal hematopoietic stem cell proliferation. This compound functions as a selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), with additional inhibitory effects on activin A receptor type 1 (ACVR1). Its unique mechanism of action and therapeutic benefits have garnered significant attention in clinical research.

Momelotinib acts by inhibiting the JAK-STAT signaling pathway, which is often dysregulated in myelofibrosis. By blocking JAK1 and JAK2, momelotinib reduces the phosphorylation of signal transducer and activator of transcription (STAT) proteins, leading to decreased cytokine signaling that contributes to the disease's pathophysiology. Additionally, momelotinib's inhibition of ACVR1 results in reduced hepcidin levels, enhancing iron availability for erythropoiesis and addressing anemia—a common complication in MF patients .

Key Findings from Clinical Trials

Momelotinib has been evaluated through various clinical trials, demonstrating significant efficacy in managing symptoms associated with myelofibrosis. Notable studies include:

- SIMPLIFY Trials : In these phase 3 trials, momelotinib was compared to ruxolitinib. Results indicated that patients receiving momelotinib experienced comparable or superior symptom relief and splenic volume reduction. The Total Symptom Score (TSS) improvements were statistically significant, with many patients reporting enhanced quality of life .

- Longitudinal Analysis : A comprehensive analysis pooled data from multiple studies, revealing that momelotinib improved anemia and constitutional symptoms in a substantial proportion of patients over extended periods. The median treatment exposure was approximately 11.3 months, with a notable percentage remaining on therapy for over five years .

Table: Summary of Efficacy Data

| Study | Population Type | Primary Endpoint | Momelotinib Efficacy (%) | Control Efficacy (%) |

|---|---|---|---|---|

| SIMPLIFY-1 | JAK inhibitor-naïve | TSS improvement ≥50% | 61% | 54% |

| SIMPLIFY-2 | Previously treated | Spleen volume reduction | 45% | 22% |

| Phase 2 Translational | Anemia-focused | Hemoglobin increase | 45% | N/A |

Safety Profile

Momelotinib has been generally well-tolerated among patients, with a safety profile similar to other JAK inhibitors. Common adverse events included:

- Diarrhea : Occurred in 27% of patients.

- Thrombocytopenia : Reported in 25%.

- Anemia : Observed in 23%, often improving with continued treatment .

Case Studies

Several case studies illustrate the practical application and effectiveness of momelotinib:

- Case Study 1 : A 62-year-old female patient with refractory anemia due to myelofibrosis showed significant hemoglobin improvement after switching from ruxolitinib to momelotinib, achieving a hemoglobin level increase from 7.2 g/dL to 10.5 g/dL within three months .

- Case Study 2 : Another patient reported substantial symptom relief after initiation of momelotinib therapy, including reduced fatigue and improved overall well-being, corroborating findings from larger clinical trials .

Propriétés

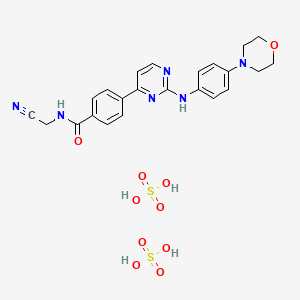

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPMRGWDSQVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735338 | |

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056636-06-6 | |

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.